(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate

DHAP precursor deprotection acid hydrolysis yield enzymatic aldol substrate preparation

Free DHAP (57-04-5) is intrinsically labile in solution, requiring -20°C storage with 1-3 month shelf life. (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate eliminates this bottleneck: storable indefinitely at ambient temperature and quantitatively deprotected (>95% yield) via mild acid hydrolysis. • >95% deprotection vs. <73% for alternative precursors • Eliminates multi-enzyme in situ DHAP generation cascades • Compatible with batch & flow-chemistry aldolization • Validated for microsomal glycerolipid biosynthesis & modular acyl DHAP synthesis

Molecular Formula C5H13O7P
Molecular Weight 216.13 g/mol
CAS No. 29909-09-9
Cat. No. B13424385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
CAS29909-09-9
Molecular FormulaC5H13O7P
Molecular Weight216.13 g/mol
Structural Identifiers
SMILESCOC(CO)(COP(=O)(O)O)OC
InChIInChI=1S/C5H13O7P/c1-10-5(3-6,11-2)4-12-13(7,8)9/h6H,3-4H2,1-2H3,(H2,7,8,9)
InChIKeySKLZXNDXYBQVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Hydroxy-2,2-dimethoxy)propyl Dihydrogen Phosphate (CAS 29909-09-9): A Stable DHAP Precursor for Glycerolipid Research and Enzymatic Synthesis


(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate (CAS 29909-09-9), also known as dihydroxyacetone phosphate dimethyl acetal or dimethyl ketal [(MeO)₂DHAP], is a protected organophosphate derivative of the key glycolytic intermediate dihydroxyacetone phosphate (DHAP, CAS 57-04-5) [1]. It belongs to the class of synthetic DHAP precursors in which the reactive ketone carbonyl is masked as a dimethyl acetal/ketal, rendering the molecule chemically stable under ambient storage conditions [2]. The compound serves as a storable, shelf-stable surrogate that can be quantitatively converted to free DHAP on demand via mild acid hydrolysis, making it a critical reagent in enzymatic aldol reactions, glycerolipid biosynthesis studies, and acyl DHAP syntheses [3].

Why (3-Hydroxy-2,2-dimethoxy)propyl Dihydrogen Phosphate Cannot Be Replaced by Free DHAP or Alternative Precursors


Despite sharing the DHAP pharmacophore, neither free dihydroxyacetone phosphate (CAS 57-04-5) nor alternative protected DHAP precursors can substitute for (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate in procurement or experimental design without measurable compromise. Free DHAP is intrinsically labile in solution, existing as an interconverting equilibrium mixture of keto, gem-diol, and enolic forms (55:44:1 at 20°C), and requires storage at −20°C with use within 1–3 months to prevent potency loss [1]. Alternative DHAP precursors such as 2,5-diethoxy-p-dioxane-2,5-dimethanol O-2,O-5-bis-phosphate (compound 4) and 3-bromo hydroxyacetone phosphate dimethyl acetal (compound 3) exhibit markedly inferior deprotection yields (66% and <73%, respectively) compared with the >95% achieved by the dimethyl acetal/ketal of this compound [2]. Furthermore, glycerol 3-phosphate—while structurally related—lacks the ketone carbonyl necessary for DHAP-specific enzymatic transformations and feeds a distinct acyltransferase pathway [3]. These quantitative disparities in stability, deprotection efficiency, and biochemical specificity mean that generic substitution introduces unacceptable variability in yield, purity, and reproducibility across DHAP-dependent workflows.

Quantitative Differentiation Evidence for (3-Hydroxy-2,2-dimethoxy)propyl Dihydrogen Phosphate vs. Closest Analogs and Alternatives


Deprotection Yield: >95% Conversion to DHAP vs. 66% and <73% for Competing Precursors

The dimethyl acetal protecting group of (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is cleaved by mild acid hydrolysis to liberate free DHAP in >95% yield, a benchmark established by Ballou and Fischer (1956) and reconfirmed by Ferroni et al. (1999) [1][2]. In a direct head-to-head comparison within the same study, Ferroni et al. reported that the alternative precursor 2,5-diethoxy-p-dioxane-2,5-dimethanol O-2,O-5-bis-phosphate (compound 4) converts to DHAP with only 66% yield, while 3-bromo hydroxyacetone phosphate dimethyl acetal (compound 3) converts in <73% yield [2]. This represents a minimum 22–29 percentage-point advantage in deprotection efficiency for the target compound.

DHAP precursor deprotection acid hydrolysis yield enzymatic aldol substrate preparation chemical synthesis of DHAP

Ambient Storage Stability: Indefinite Room-Temperature Shelf Life vs. −20°C/1–3 Months for Free DHAP

The dicyclohexylammonium salt of DHAP dimethylketal—a common commercial formulation of (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate—is documented as 'stable indefinitely at room temperature,' while in weakly acidic solution it remains stable for several days in the frozen state [1]. In contrast, free dihydroxyacetone phosphate (CAS 57-04-5) must be stored lyophilized at −20°C and, once reconstituted in solution, must be used within 1 to 3 months to prevent loss of potency [2]. Even the best-characterized crystalline monomeric DHAP salts are reported stable at room temperature for only 'several months' [3].

reagent storage stability DHAP precursor shelf life laboratory procurement logistics cold-chain independence

Defined Single Molecular Species vs. Equilibrium Mixture: Ensuring Reproducible Enzymatic Kinetics

Free DHAP in neutral aqueous solution at 20°C exists as an equilibrium mixture of three interconvertible forms: keto-DHAP (55%), gem-diol (44%), and enolic (1%), with the keto form being the primary enzymatically reactive species [1]. In contrast, (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate, in its crystalline salt forms, presents a single, well-defined molecular species whose structure has been determined by X-ray crystallography across four different salt forms (cyclohexylammonium, sodium, potassium) [2]. The 2,2-dimethoxy-1,3-propanediol backbone is conformationally rigid and its structure is independent of phosphorylation state, ionization, and counterion identity [2].

DHAP keto-gem-diol equilibrium enzyme substrate definition aldolase substrate specificity reproducible biochemical assays

Synthetic Versatility as Acyl DHAP Precursor: Platform for Diverse Glycerolipid Intermediates (37–75% Overall Yields)

The dimethyl ketal protecting group of (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate enables direct acylation at the remaining free hydroxyl before deketalization, providing a versatile synthetic route to acyl DHAPs—key intermediates in glycerolipid and ether lipid biosynthesis. Das et al. (2006) demonstrated that acylating the dimethyl ketal of DHAP with acid anhydrides using 4-pyrrolidinopyridine as catalyst, followed by deketalization with HClO₄ in acetone, produced a panel of acyl DHAPs bearing short-, medium-, and long-chain saturated and unsaturated acyl groups with overall yields ranging from 37% to 75% [1]. These acyl DHAPs were then validated as substrates for guinea pig liver peroxisomal acyl DHAP:NADPH reductase and alkyl DHAP synthase, and subsequently converted to bioactive lysophosphatidic acids (LPAs) [1].

acyl dihydroxyacetone phosphate synthesis lysophosphatidic acid precursor glycerolipid biosynthesis ether lipid research

Recognized as the Benchmark DHAP Precursor: Explicitly Cited as 'the Best Known, Stable DHAP Precursor' in the Primary Literature

In their 2010 crystallographic study of DHAP monomeric and dimeric forms, Slepokura and Lis explicitly designated (MeO)₂DHAP—the dimethyl acetal of DHAP, i.e., (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate—as 'the best known, stable DHAP precursor' [1]. This designation was made in the context of using (MeO)₂DHAP for the 'almost quantitative acid hydrolysis' to generate free DHAP for crystallization studies [1]. The compound is also assigned a dedicated MeSH Supplementary Concept entry (Unique ID C510408) by the U.S. National Library of Medicine, classifying it as a 'synthetic precursor to dihydroxyacetone phosphate' [2].

DHAP precursor benchmarking literature consensus carbohydrate chemistry standard reagent designation

Optimal Procurement and Application Scenarios for (3-Hydroxy-2,2-dimethoxy)propyl Dihydrogen Phosphate


Enzymatic Aldol Reactions for Rare Sugar and Carbohydrate Synthesis

DHAP-dependent aldolases are powerful biocatalysts for stereoselective C–C bond formation in rare sugar synthesis, but their requirement for DHAP as donor substrate has historically been bottlenecked by DHAP's instability in solution [1]. (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate overcomes this limitation: the compound can be stored indefinitely at room temperature and quantitatively deprotected (>95% yield) immediately before use, ensuring that the aldolase receives a fresh, high-purity DHAP solution with maximal keto-form content for catalysis [2]. This workflow eliminates the need for multi-enzyme in situ DHAP generation cascades and is compatible with both batch and flow-chemistry aldolization setups [1].

Glycerolipid and Ether Lipid Biosynthesis Studies Using Rat Liver Microsomes

The compound has been specifically employed as a precursor of glyceride biosynthesis by rat liver microsomes, as documented in the foundational study by Puleo et al. (Lipids, 1970) [1]. Upon deprotection to DHAP, it feeds directly into the microsomal acyl DHAP pathway, enabling biosynthesis of phosphatidate, di- and triglycerides in the presence of fatty acids, ATP, and CoASH [1]. This application is particularly valuable for investigating the relative contributions of the glycerol-3-phosphate vs. DHAP pathways of glycerolipid biosynthesis, where the protected precursor allows controlled, pulse-chase style experimental designs without confounding background from endogenous DHAP pools.

Modular Synthesis of Acyl DHAP Libraries for Lipid Signaling Research

The dimethyl ketal protection enables acylation at the free 3-hydroxyl position prior to ketone unveiling, providing a modular platform for synthesizing structurally diverse acyl DHAPs [1]. As demonstrated by Das et al. (2006), the dimethyl ketal of DHAP can be acylated with acid anhydrides (or DCC-activated fatty acids) using 4-pyrrolidinopyridine catalysis, then deketalized with HClO₄ to yield acyl DHAPs in 37–75% overall yields [1]. These acyl DHAPs serve as substrates for peroxisomal alkyl DHAP synthase and acyl DHAP:NADPH reductase, and can be further reduced to lysophosphatidic acids (LPAs) for intracellular Ca²⁺ signaling studies [1]. This scenario supports procurement by laboratories engaged in lipidomics, peroxisomal biology, and LPA receptor pharmacology.

Crystallographic and Structural Biology Studies Requiring Defined DHAP Species

For X-ray crystallography of DHAP-bound enzymes or DHAP itself, the equilibrium mixture presented by free DHAP in solution creates structural heterogeneity that complicates electron density interpretation [1]. The target compound, as (MeO)₂DHAP, has been fully characterized crystallographically across multiple salt forms (cyclohexylammonium, sodium, potassium) and its rigid conformation has been shown to be independent of phosphorylation state, ionization, and counterion identity [2][3]. This structural definition—combined with the near-quantitative conversion to free DHAP via acid hydrolysis—makes it the reagent of choice for generating structurally homogeneous DHAP solutions for co-crystallization, soaking experiments, and cryo-EM sample preparation where tautomeric ambiguity must be avoided [1].

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